

tert-Butyl L-proline Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **tert-Butyl L-proline hydrochloride**

Cat. No.: **B554961**

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CAS Number: 5497-76-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This technical guide provides an in-depth overview of **tert-Butyl L-proline hydrochloride**, a versatile building block in organic synthesis and drug discovery. Targeted at researchers, scientists, and professionals in drug development, this document covers its chemical properties, synthesis, applications, and safety protocols, with a focus on detailed experimental procedures and data presentation.

Chemical and Physical Properties

tert-Butyl L-proline hydrochloride is the hydrochloride salt of the tert-butyl ester of L-proline.[\[1\]](#) It is a white to off-white crystalline solid.[\[3\]](#)[\[4\]](#) The tert-butyl ester group provides steric hindrance, which can be advantageous in controlling stereoselectivity in certain reactions, while the hydrochloride salt form enhances its stability and handling properties. It is soluble in water.

Table 1: Physicochemical Properties of **tert-Butyl L-proline Hydrochloride**

Property	Value	References
CAS Number	5497-76-7	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₇ NO ₂ ·HCl	[2]
Molecular Weight	207.70 g/mol	[1] [2]
Appearance	White to off-white crystalline powder/solid	[3] [4]
Melting Point	109.0 to 114.0 °C	[3] [4]
Optical Rotation [α]D ₂₀	-30.0 to -33.0° (c=1, H ₂ O)	[3] [4]
Purity	>98.0%	[3] [4]

Table 2: Spectroscopic Data for **tert-Butyl L-proline Hydrochloride**

Technique	Parameter/Peak	Value/Range	Reference
IR Spectroscopy	N-H Stretching (secondary amine)	3180-3030 cm ⁻¹	[5]
IR Spectroscopy	C=O Stretching (ester)	1750-1730 cm ⁻¹	[5]

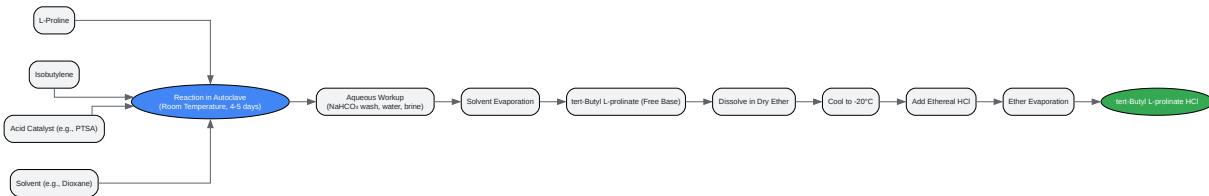
Synthesis of **tert-Butyl L-proline Hydrochloride**

The synthesis of **tert-Butyl L-proline hydrochloride** can be achieved through the esterification of L-proline with a tert-butyl source, followed by the formation of the hydrochloride salt. Below are two common experimental protocols.

Experimental Protocol 1: Esterification using Isobutylene

This method involves the direct acid-catalyzed esterification of L-proline with isobutylene.

Workflow for Synthesis via Isobutylene



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Synthesis of tert-Butyl L-proline HCl via Isobutylene.

Methodology:

- Reaction Setup: In a suitable autoclave, suspend L-proline in a solvent such as dioxane.
- Addition of Reagents: Add an acid catalyst, for example, p-toluenesulfonic acid (PTSA), and then add isobutylene.^[6]
- Reaction: Stir the mixture at room temperature for 4-5 days.^[6]
- Work-up: After the reaction is complete, wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.^[6]
- Isolation of Free Base: Remove the solvent under vacuum to obtain the tert-Butyl L-proline as a free base.^[6]
- Salt Formation: Dissolve the free base in dry ether and cool the solution to -20°C. Slowly add one equivalent of a solution of HCl in ether.^[6]

- Final Product: Remove the ether under vacuum to yield the final product, **tert-Butyl L-proline hydrochloride**.^[6]

Experimental Protocol 2: Esterification using tert-Butyl Acetate

This protocol utilizes tert-butyl acetate as the tert-butyl source in the presence of a strong acid catalyst.

Methodology:

- Reaction Setup: Suspend L-proline in tert-butyl acetate.
- Catalyst Addition: Add a strong acid catalyst, such as perchloric acid, to the suspension.^[7]
- Reaction: Stir the mixture at room temperature for 18-24 hours.^[7]
- Work-up: After the reaction, cool the mixture and adjust the pH to 9-10 with an aqueous alkali hydroxide solution (e.g., potassium hydroxide) to neutralize the acid and facilitate the separation of the organic layer. Wash the organic layer with saturated sodium bicarbonate and then with brine.^[7]
- Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-Butyl L-proline free base.^[7]
- Salt Formation: Dissolve the crude product in a suitable solvent like isopropyl ether. Cool the solution and bubble hydrogen chloride gas through it.^[7]
- Crystallization and Isolation: The hydrochloride salt will precipitate. Collect the crystals by filtration, wash with a non-polar solvent (e.g., isopropyl ether), and dry under reduced pressure.^[7]

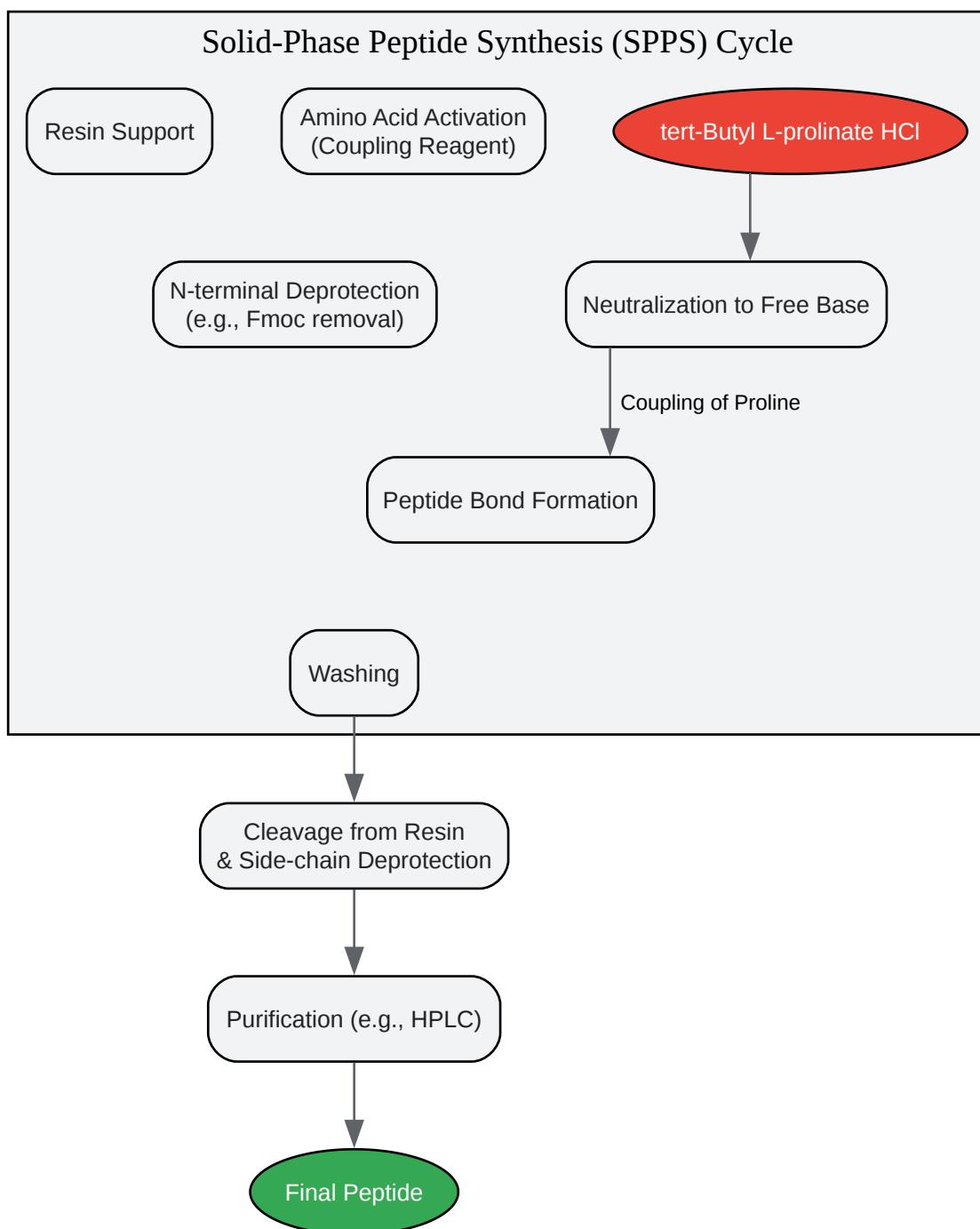
Applications in Research and Development

tert-Butyl L-proline hydrochloride is a valuable chiral building block with wide applications in peptide synthesis and asymmetric catalysis.

Peptide Synthesis

The compound serves as a crucial starting material for the incorporation of the proline moiety into peptide chains. The tert-butyl ester protects the carboxylic acid group during peptide coupling reactions and can be subsequently removed under acidic conditions.

General Workflow for Use in Solid-Phase Peptide Synthesis (SPPS)



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Application in Solid-Phase Peptide Synthesis.

Experimental Protocol: Incorporation into a Peptide Chain (Boc Strategy)

- Resin Preparation: Start with a suitable resin, for example, a Merrifield resin, with the first amino acid attached.
- Deprotection: Remove the N-terminal Boc protecting group of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).^[8]
- Neutralization: Neutralize the resulting TFA salt with a base such as diisopropylethylamine (DIEA) in DCM to yield the free amine.^[8]
- Coupling of Proline: Dissolve **tert-Butyl L-proline hydrochloride** and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like N,N-dimethylformamide (DMF). Add a base (e.g., DIEA) to neutralize the hydrochloride and activate the carboxyl group. Add this solution to the resin and shake to facilitate the coupling reaction.
- Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
- Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids.
- Cleavage: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl ester of proline, using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
^[9]

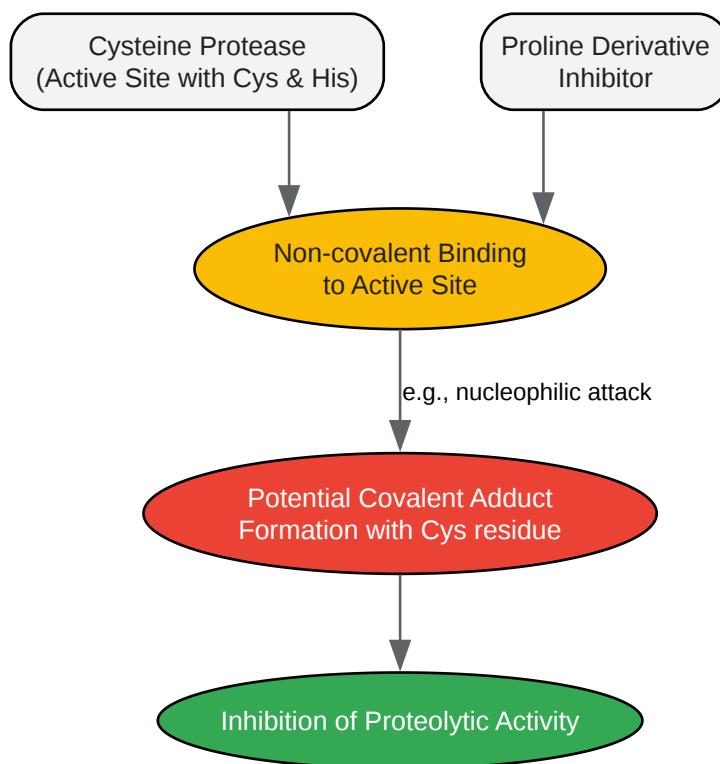
Asymmetric Synthesis

The chiral nature of **tert-Butyl L-proline hydrochloride** makes it a useful chiral auxiliary and precursor for chiral ligands and catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Cysteine and Cathepsin Protease Inhibition

Derivatives of proline are known to have inhibitory activity against cysteine and cathepsin proteases. While specific data for **tert-Butyl L-proline hydrochloride** is limited, the general mechanism involves the interaction of the inhibitor with the active site of the enzyme.

Generalized Mechanism of Cysteine Protease Inhibition



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General mechanism of cysteine protease inhibition.

The catalytic activity of cysteine proteases relies on a catalytic dyad or triad, typically involving a cysteine and a histidine residue in the active site.^[10] Inhibitors can bind to the active site, and in some cases, form a covalent bond with the catalytic cysteine residue, thereby inactivating the enzyme.^[10]

Safety and Handling

tert-Butyl L-proline hydrochloride is classified with the following GHS hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Table 3: GHS Hazard Information

Code	Hazard Statement
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Handling and Storage:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Ventilation: Use only in a well-ventilated area.
- Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
- Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store under an inert gas.

This guide provides a comprehensive overview of **tert-Butyl L-proline hydrochloride** for researchers and professionals. For further details, consulting the cited references is recommended.

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